molecular formula C18H29NO4 B3254546 1-(Decyloxy)-2-ethoxy-4-nitrobenzene CAS No. 24020-08-4

1-(Decyloxy)-2-ethoxy-4-nitrobenzene

Cat. No.: B3254546
CAS No.: 24020-08-4
M. Wt: 323.4 g/mol
InChI Key: OCIAPZWEYCVROF-UHFFFAOYSA-N
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Description

1-(Decyloxy)-2-ethoxy-4-nitrobenzene is an organic compound characterized by its unique molecular structure, which includes a decyloxy group, an ethoxy group, and a nitrobenzene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Decyloxy)-2-ethoxy-4-nitrobenzene typically involves the alkylation of 2-ethoxy-4-nitrophenol with decyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Decyloxy)-2-ethoxy-4-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The decyloxy group can be hydrolyzed to yield the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products Formed:

    Reduction: 1-(Decyloxy)-2-ethoxy-4-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-ethoxy-4-nitrophenol and decanol.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Investigated for its liquid crystalline properties and potential use in the development of advanced materials.

    Biology and Medicine: Studied for its potential biological activity and use in drug development.

    Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Decyloxy)-2-ethoxy-4-nitrobenzene largely depends on its chemical reactivity and the functional groups present. The nitro group can participate in redox reactions, while the alkoxy groups can undergo nucleophilic substitution. These reactions can lead to the formation of various products with different biological and chemical properties.

Comparison with Similar Compounds

    1-(Decyloxy)-4-nitrobenzene: Lacks the ethoxy group, which may affect its reactivity and applications.

    2-Ethoxy-4-nitrophenol: Lacks the decyloxy group, which may influence its solubility and chemical behavior.

    1-(Decyloxy)-2-methoxy-4-nitrobenzene: Similar structure but with a methoxy group instead of an ethoxy group, potentially altering its physical and chemical properties.

Properties

IUPAC Name

1-decoxy-2-ethoxy-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO4/c1-3-5-6-7-8-9-10-11-14-23-17-13-12-16(19(20)21)15-18(17)22-4-2/h12-13,15H,3-11,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIAPZWEYCVROF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=C(C=C(C=C1)[N+](=O)[O-])OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101291512
Record name 1-(Decyloxy)-2-ethoxy-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101291512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24020-08-4
Record name 1-(Decyloxy)-2-ethoxy-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24020-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Decyloxy)-2-ethoxy-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101291512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1-(decyloxy)-2-ethoxy-4-nitro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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